3-(2,6-Difluorophenoxy)aniline
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Overview
Description
3-(2,6-Difluorophenoxy)aniline: is an organic compound that belongs to the class of aniline derivatives It consists of an aniline moiety substituted with a difluorophenoxy group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Difluorophenoxy)aniline typically involves the nucleophilic aromatic substitution reaction. One common method is the reaction of 2,6-difluorophenol with aniline in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(2,6-Difluorophenoxy)aniline can undergo oxidation reactions to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: It can participate in various substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (chlorine, bromine), nitric acid, and sulfuric acid are employed for substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated products.
Scientific Research Applications
Chemistry: 3-(2,6-Difluorophenoxy)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the production of dyes, pigments, and polymers due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(2,6-Difluorophenoxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenoxy group can enhance the compound’s binding affinity and selectivity towards these targets, leading to its biological effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
- 2,6-Difluoroaniline
- 3,4-Difluoroaniline
- 2,5-Difluoroaniline
Comparison: 3-(2,6-Difluorophenoxy)aniline is unique due to the presence of the difluorophenoxy group, which imparts distinct chemical and biological properties compared to other difluoroaniline derivatives. This structural feature can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(2,6-difluorophenoxy)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO/c13-10-5-2-6-11(14)12(10)16-9-4-1-3-8(15)7-9/h1-7H,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKGBPLNCKGNHPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=CC=C2F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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